molecular formula C11H9ClN2O4 B6211166 4-chloro-6,8-dimethoxy-3-nitroquinoline CAS No. 1981148-20-2

4-chloro-6,8-dimethoxy-3-nitroquinoline

Cat. No.: B6211166
CAS No.: 1981148-20-2
M. Wt: 268.65 g/mol
InChI Key: DAIREYUTFTZDFA-UHFFFAOYSA-N
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Description

4-Chloro-6,8-dimethoxy-3-nitroquinoline (CAS 1981148-20-2) is an organic compound with the molecular formula C11H9ClN2O4 and a molecular weight of 268.65 g/mol . This quinoline derivative is characterized by its distinct nitro and chloro substituents, which make it a valuable and versatile building block in organic synthesis and medicinal chemistry research . The reactive 4-chloro group on the quinoline ring is a well-known handle for nucleophilic aromatic substitution, allowing researchers to introduce a variety of amine and other functional groups to create diverse compound libraries . Simultaneously, the nitro group can serve as a precursor to amines or other functionalities, or act as an electron-withdrawing group to modulate the electronic properties of the molecule. While the specific biological applications for this particular isomer are an active area of investigation, structurally similar chloro-nitroquinoline compounds are frequently employed as key intermediates in the development of pharmaceutical agents, including kinase inhibitors for oncology research . As a synthetic intermediate, it can be used to construct more complex molecular architectures for applications in material science and chemical biology. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, referring to the associated Safety Data Sheet, as it may pose hazards such as skin and eye irritation or toxicity if ingested .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1981148-20-2

Molecular Formula

C11H9ClN2O4

Molecular Weight

268.65 g/mol

IUPAC Name

4-chloro-6,8-dimethoxy-3-nitroquinoline

InChI

InChI=1S/C11H9ClN2O4/c1-17-6-3-7-10(12)8(14(15)16)5-13-11(7)9(4-6)18-2/h3-5H,1-2H3

InChI Key

DAIREYUTFTZDFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C(=C1)OC)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Chloro 6,8 Dimethoxy 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Chloro Position

The most prominent reaction pathway for 4-chloro-6,8-dimethoxy-3-nitroquinoline involves the displacement of the chlorine atom at the C-4 position through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity is significantly enhanced by the electronic influence of the adjacent nitro group.

The presence of a nitro group at the C-3 position, which is ortho to the C-4 chloro leaving group, is crucial for activating the quinoline (B57606) ring towards nucleophilic attack. wikipedia.org Aromatic rings are typically electron-rich and thus not prone to attack by nucleophiles. However, the strongly electron-withdrawing nature of the nitro group depletes the electron density of the aromatic system, making it electrophilic. masterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. wikipedia.org In the first step, the nucleophile attacks the electrophilic C-4 carbon, which bears the leaving group (chlorine). This attack temporarily breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is the key to the facility of the reaction.

The nitro group at C-3 plays a pivotal role in stabilizing the Meisenheimer complex through resonance. It delocalizes the negative charge from the ring onto its own oxygen atoms. wikipedia.org This stabilization lowers the activation energy for the formation of the intermediate, thereby accelerating the rate of the substitution reaction. The nitrogen atom of the quinoline ring also contributes to the activation by withdrawing electron density. In contrast to SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically hindered by the planar aromatic ring. wikipedia.org

The activated C-4 position of this compound readily reacts with a wide array of nucleophiles. This allows for the introduction of various functional groups at this position, leading to a diverse range of substituted quinoline derivatives.

Amines: Primary and secondary amines are common nucleophiles in SNAr reactions with activated chloroquinolines. researchgate.net The reaction with amines leads to the formation of 4-aminoquinoline (B48711) derivatives. These reactions are often carried out in a suitable solvent, and the specific conditions can vary.

Thiols: Thiophenols and other thiol-containing compounds can act as sulfur nucleophiles, displacing the chloro group to form 4-thioether derivatives. researchgate.net These reactions provide a route to quinolines with sulfur-containing substituents.

Oxygen Nucleophiles: Alkoxides and phenoxides can serve as oxygen nucleophiles, although their reactivity may be influenced by their basicity and the reaction conditions. The reaction with sodium azide (B81097) has also been reported for a similar system, leading to the formation of a 4-azidoquinoline (B3382245) derivative. researchgate.net

Below is a table summarizing the expected reactivity with various nucleophiles based on analogous systems.

Nucleophile TypeExample NucleophileExpected Product
AminePrimary/Secondary Amines4-Amino-6,8-dimethoxy-3-nitroquinoline
ThiolThiophenol4-(Phenylthio)-6,8-dimethoxy-3-nitroquinoline
AzideSodium Azide4-Azido-6,8-dimethoxy-3-nitroquinoline

The nucleophilic substitution reactions of this compound exhibit a high degree of regioselectivity. The substitution occurs exclusively at the C-4 position. This high regioselectivity is a direct consequence of the powerful activating effect of the adjacent C-3 nitro group and the ring nitrogen, which preferentially activate the C-4 position for nucleophilic attack. nih.gov Studies on similar 2,4-dichloroquinazoline (B46505) systems consistently show that substitution occurs preferentially at the 4-position due to its higher activation. nih.gov

Stereoselectivity is generally not a factor in these reactions unless a chiral nucleophile is used or a chiral center is present elsewhere in the molecule. The quinoline ring itself is planar and achiral, and the SNAr mechanism proceeding through the Meisenheimer complex does not create a new stereocenter at the C-4 position.

Transformations of the Nitro Group at C-3

The nitro group at the C-3 position is not only an activating group for SNAr reactions but is also a functional group that can undergo its own set of chemical transformations, most notably reduction.

The C-3 nitro group can be selectively reduced to several other nitrogen-containing functional groups, depending on the reducing agent and the reaction conditions. scispace.com

Reduction to Amino Group (-NH2): The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved using various well-established methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or using metals in acidic media (e.g., Sn/HCl, Fe/HCl). scispace.comresearchgate.net The choice of reagent is important to ensure chemoselectivity, particularly to avoid the reduction of the chloro group if it is still present.

Reduction to Hydroxylamino Group (-NHOH): Partial reduction of the nitro group can yield the corresponding hydroxylamino derivative. This transformation is often observed as an intermediate in the reduction to the amine. Specific reagents and controlled conditions can be used to isolate the hydroxylamino compound. nih.gov

Formation of Azoxy Derivatives: Under certain reductive conditions, particularly with reagents like sodium polysulfide, two molecules of the nitroquinoline can couple to form an azoxy compound. scispace.com

The following table summarizes common reduction methods for nitroarenes.

Reagent/ConditionsProduct Functional Group
Sn/HCl, Fe/HClAmino (-NH2)
Catalytic Hydrogenation (e.g., H2/Pd-C)Amino (-NH2)
Zn/NH4ClAmino (-NH2)
Controlled reductionHydroxylamino (-NHOH)
Sodium Polysulfide (Na2Sx)Azoxy (-N=N(O)-)

The transformation of the nitro group can be the initiating step in a cascade or tandem reaction sequence, leading to the formation of more complex heterocyclic systems. A common strategy involves a nucleophilic substitution at the C-4 position followed by the reduction of the C-3 nitro group.

For instance, if the nucleophile used in the initial SNAr reaction contains a second reactive functional group, the subsequent reduction of the nitro group to an amine can trigger an intramolecular cyclization. An example from a related system involves the reaction with hydrazine (B178648), which after substitution and ring-opening/ring-closure, can lead to the formation of a new pyrazole (B372694) ring fused to the quinolinone system. researchgate.net In the case of this compound, if a nucleophile such as an amino-alcohol is used to displace the C-4 chloride, the subsequent reduction of the C-3 nitro group to an amine would generate a molecule poised for an intramolecular cyclization, potentially forming a new five or six-membered ring.

Reactivity of the Methoxy (B1213986) Groups at C-6 and C-8

Demethylation Reactions in Specific Chemical Contexts

The cleavage of aryl methyl ethers, or demethylation, is a common transformation in organic synthesis to unmask a more reactive phenol (B47542) group. For substrates like this compound, this reaction would yield the corresponding dihydroxy derivative. While specific literature on the demethylation of this exact compound is scarce, the reaction can be accomplished using standard reagents known for cleaving aryl ethers.

Common reagents for this purpose include strong Lewis acids like boron tribromide (BBr₃) and strong protic acids such as hydrobromic acid (HBr). commonorganicchemistry.com

Boron Tribromide (BBr₃): This is a relatively mild and effective reagent for cleaving phenolic methyl ethers. commonorganicchemistry.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at reduced temperatures to control its reactivity. researchgate.net The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Hydrobromic Acid (HBr): HBr is a stronger acid and generally requires elevated temperatures to cleave aryl methyl ethers. commonorganicchemistry.comresearchgate.net These harsher conditions can lead to lower functional group tolerance compared to BBr₃. researchgate.netreddit.com

Thiolates: Strong nucleophiles, such as sodium methylthiolate (NaSMe), can also effect demethylation through a nucleophilic attack on the methyl group. These reactions are typically run in polar aprotic solvents like N,N-dimethylformamide (DMF) at high temperatures. commonorganicchemistry.comresearchgate.net

Role of Methoxy Groups in Modulating Ring Reactivity

The methoxy groups at positions C-6 and C-8 play a crucial role in dictating the electronic properties and, consequently, the chemical reactivity of the quinoline ring system. nih.govresearchgate.net

Activation towards Electrophilic Attack: This increased electron density makes the carbocyclic ring more nucleophilic and thus more susceptible to electrophilic aromatic substitution (EAS). quimicaorganica.orglibretexts.org The activation by two methoxy groups can overcome the general deactivating nature of the quinoline's nitrogen atom and the nitro group on the other ring.

Other Significant Chemical Transformations

Beyond the reactivity of the methoxy groups, the molecule can undergo several other important transformations, primarily involving the chloro and nitro substituents and the quinoline ring itself.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for C-C Bond Formation

The chlorine atom at the C-4 position is a key handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the C-4 position, ortho to the ring nitrogen and meta to the nitro group, makes it a suitable electrophile for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com It is a versatile method for forming biaryl linkages. The reaction of 4-chloroquinolines with various boronic acids to produce arylated quinolines is a well-established synthetic strategy. researchgate.netproprogressio.huuwindsor.ca

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. organic-chemistry.orglibretexts.org The C-4 chloro group of the title compound would be the reactive site, allowing for the introduction of various vinyl groups.

The general catalytic cycles for both reactions involve three main steps: oxidative addition of the aryl chloride to a Pd(0) complex, followed by either transmetalation (Suzuki) or migratory insertion (Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. libretexts.orglibretexts.org

Reaction TypeCoupling PartnerPotential ProductCatalyst/Reagents Example
Suzuki-MiyauraPhenylboronic Acid4-phenyl-6,8-dimethoxy-3-nitroquinolinePd(PPh₃)₄, Na₂CO₃
Suzuki-MiyauraThiophene-2-boronic acid4-(thiophen-2-yl)-6,8-dimethoxy-3-nitroquinolinePd(dppf)Cl₂, K₂CO₃
HeckStyrene4-styryl-6,8-dimethoxy-3-nitroquinolinePd(OAc)₂, P(o-tolyl)₃, Et₃N
Heckn-Butyl acrylaten-Butyl 3-(6,8-dimethoxy-3-nitroquinolin-4-yl)acrylatePd(OAc)₂, PPh₃, K₂CO₃

Cycloaddition Reactions Involving the Quinoline Moiety

The quinoline ring system, particularly when rendered electron-poor by substituents like the nitro group, can participate in cycloaddition reactions.

Inverse-Electron-Demand Diels-Alder Reaction: In this type of [4+2] cycloaddition, an electron-poor diene reacts with an electron-rich dienophile. youtube.com The pyridine (B92270) part of the quinoline ring, strongly deactivated by the C-3 nitro group, can potentially act as the diene component. Research has shown that 3-nitro-2(1H)-quinolones can act as dienophiles in Diels-Alder reactions. nih.gov While the title compound is a quinoline, not a quinolone, the principle of the nitro group activating the adjacent double bond suggests that the C3=C4 double bond could participate as part of a diene system or as a dienophile. The reaction of nitroso compounds (as dienophiles) with dienes is a related transformation used for functionalization. acs.orgnih.gov

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is a complex process governed by the directing effects of all substituents. makingmolecules.com In general, the pyridine ring is deactivated towards electrophiles, meaning substitution will preferentially occur on the carbocyclic ring. quimicaorganica.org

The regioselectivity on the benzene (B151609) ring is controlled by the two powerful activating methoxy groups at C-6 and C-8 and the deactivating effect of the rest of the molecule. libretexts.orgnih.govstudysmarter.co.uk

Directing Effects:

The C-6 methoxy group is ortho, para-directing, activating positions C-5 and C-7.

The C-8 methoxy group is ortho, para-directing, activating positions C-7 and the already substituted C-6.

Predicted Regioselectivity: The combined effect of both methoxy groups strongly activates the C-5 and C-7 positions. The C-5 position is ortho to one activating group (C-6 OMe), while the C-7 position is ortho to the other (C-8 OMe) and para to the first. Therefore, an incoming electrophile is expected to substitute at either the C-5 or C-7 position, or potentially lead to a mixture of both isomers. Steric hindrance could play a role in favoring one position over the other. Computational methods are often used to predict the most likely site of substitution. chemrxiv.orgresearchgate.net

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄4-chloro-6,8-dimethoxy-3,5-dinitroquinoline and/or 4-chloro-6,8-dimethoxy-3,7-dinitroquinoline
BrominationBr₂, FeBr₃5-bromo-4-chloro-6,8-dimethoxy-3-nitroquinoline and/or 7-bromo-4-chloro-6,8-dimethoxy-3-nitroquinoline
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-acetyl-4-chloro-6,8-dimethoxy-3-nitroquinoline and/or 7-acetyl-4-chloro-6,8-dimethoxy-3-nitroquinoline

Oxidative and Reductive Manipulations of the Quinoline Nucleus

The quinoline core of this compound is susceptible to both oxidative and reductive transformations, which can lead to significant alterations of the heterocyclic system.

Reductive Transformations:

The most prominent reductive transformation for this class of compounds is the reduction of the nitro group to an amino group. This conversion is a key step in the synthesis of various functionalized quinolines. A variety of reducing agents can be employed for this purpose, with the choice of reagent often influencing the selectivity and yield of the reaction. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of metal/acid combinations such as iron in acetic acid (Fe/AcOH) or tin in hydrochloric acid (Sn/HCl). nih.govresearchgate.net These methods are generally efficient and tolerate a range of other functional groups. For instance, the reduction of related nitroquinolines to the corresponding aminoquinolines has been achieved in high yields using stannous chloride. acs.org

Reductive cyclization is another important pathway, particularly when a suitable ortho-substituent is present. While not directly applicable to the starting material without prior modification, if a precursor with an adjacent reactive group were synthesized, reductive conditions could facilitate intramolecular ring formation. For example, the palladium-catalyzed reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes is a known method for constructing fused heterocyclic systems. nih.gov

The following table summarizes potential reductive manipulations of the nitro group on the quinoline nucleus.

Reaction TypeReagent/CatalystPotential ProductReference(s)
Nitro ReductionFe/AcOH4-chloro-3-amino-6,8-dimethoxyquinoline nih.gov
Nitro ReductionSnCl₂4-chloro-3-amino-6,8-dimethoxyquinoline acs.org
Catalytic HydrogenationH₂, Pd/C4-chloro-3-amino-6,8-dimethoxyquinoline researchgate.net
Reductive CyclizationPd(OAc)₂/COFused heterocyclic systems (requires precursor) nih.govmdpi.com

Oxidative Transformations:

The oxidation of the quinoline nucleus of this compound is more complex. The electron-donating methoxy groups on the benzene ring make it susceptible to oxidation, potentially leading to the formation of quinones or dearomatized products. nih.govresearchgate.net However, the electron-withdrawing nature of the nitro group and the pyridine ring can deactivate the system towards certain oxidants.

Oxidative dearomatization of phenols to ortho-quinones using hypervalent iodine reagents is a known transformation. nih.gov While the subject compound is not a phenol, this highlights a potential pathway for oxidation of the benzene ring under specific conditions. Furthermore, the meta-hydroxylation of quinolines has been achieved through dearomatized intermediates, suggesting that functionalization of the carbocyclic ring is possible without complete disruption of the aromatic system. researchgate.netnih.gov The enzymatic oxidation of tetrahydroquinolines to quinolines has also been reported, indicating that biocatalytic methods could be employed for oxidative transformations. northumbria.ac.uk

Organometallic Reagent Mediated Reactions

The presence of a halogen at the C4 position and a nitro group at the C3 position opens up avenues for various organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions:

The chloro substituent at the C4 position is activated towards nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions. Reactions like the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines) are plausible transformations to introduce a wide range of substituents at this position. rsc.orgnih.gov

Recent advancements have also demonstrated the use of nitroarenes as coupling partners in palladium-catalyzed reactions, where the nitro group itself is replaced. rsc.orgnih.gov This denitrative coupling offers a complementary strategy for the functionalization of the quinoline ring at the C3 position.

Reactions with Grignard and Organocuprate Reagents:

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that could potentially react at the C4 position, displacing the chloride. However, their high basicity might lead to side reactions. Gilman reagents (lithium dialkylcuprates, R₂CuLi) are softer nucleophiles and are known to participate in conjugate addition reactions. wikipedia.orgchemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com In the context of this compound, an organocuprate could potentially add to the C2-C3 double bond, which is activated by the electron-withdrawing nitro group, in a Michael-type addition.

The table below outlines some potential organometallic reactions.

Reaction TypeReagentPotential ProductReference(s)
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst4-aryl-6,8-dimethoxy-3-nitroquinoline nih.gov
Buchwald-Hartwig AminationR₂NH, Pd catalyst4-(dialkylamino)-6,8-dimethoxy-3-nitroquinoline nih.gov
Denitrative Suzuki CouplingR-B(OH)₂, Pd/NHC catalyst3-aryl-4-chloro-6,8-dimethoxyquinoline rsc.org
Conjugate AdditionR₂CuLi2-alkyl-4-chloro-6,8-dimethoxy-3-nitro-1,2-dihydroquinoline wikipedia.orgmasterorganicchemistry.com

Biotransformations and Enzymatic Derivatization in Research Contexts

The field of biocatalysis offers mild and selective methods for the transformation of complex molecules. For this compound, enzymatic reactions could target the nitro group or the quinoline nucleus itself.

Enzymatic Reduction of the Nitro Group:

Nitroreductases are a class of enzymes known to catalyze the reduction of nitroaromatic compounds to the corresponding amino derivatives. nih.govnih.gov These enzymes are found in various microorganisms and can operate under mild, aqueous conditions. researchgate.net The use of nitroreductases could provide a green alternative to traditional chemical reduction methods for the synthesis of 3-amino-4-chloro-6,8-dimethoxyquinoline. The bioreduction of nitroaromatic compounds is a well-established process and can proceed via nitroso and hydroxylamine (B1172632) intermediates. scielo.br

Enzymatic Modification of the Quinoline Nucleus:

Microbial transformations of quinolones are known to occur, involving reactions such as hydroxylation and oxidation. nih.gov For instance, monoamine oxidase (MAO) enzymes have been used for the biotransformation of tetrahydroquinolines to quinolines. northumbria.ac.uk While this is an oxidative process, it highlights the potential of enzymes to modify the quinoline core.

Chemo-enzymatic strategies have also been developed for the dearomatization of pyridines and quinolines, which could lead to novel, stereo-enriched heterocyclic structures. acs.org Furthermore, bacteria such as Pseudomonas species have been shown to degrade nitroaromatic compounds, suggesting that the entire molecule could be a substrate for microbial degradation pathways under specific conditions. nih.govresearchgate.net

The following table presents potential enzymatic transformations.

Transformation TypeEnzyme/OrganismPotential ProductReference(s)
Nitro ReductionNitroreductase4-chloro-3-amino-6,8-dimethoxyquinoline nih.govnih.govresearchgate.net
HydroxylationCytochrome P450 monooxygenasesHydroxylated quinoline derivatives nih.govnih.gov
Oxidative DearomatizationMonoamine Oxidase (on a reduced precursor)Quinoline product from a tetrahydroquinoline precursor northumbria.ac.uk
DegradationPseudomonas sp.Mineralization products nih.govresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 4 Chloro 6,8 Dimethoxy 3 Nitroquinoline

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic techniques are fundamental to elucidating the exact structure and electronic properties of a molecule. For 4-chloro-6,8-dimethoxy-3-nitroquinoline, a multi-faceted approach employing various spectroscopic methods would be necessary for unambiguous confirmation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio. For this compound, HRMS would be expected to confirm its molecular formula, C₁₁H₉ClN₂O₄. Predicted data from computational models suggests an exact mass that would be verified through this technique, distinguishing it from other compounds with the same nominal mass.

Table 1: Predicted HRMS Data for this compound

Ion AdductPredicted m/z
[M+H]⁺269.03238
[M+Na]⁺291.01432

This table is based on computationally predicted values and awaits experimental confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. While standard 1D ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be required to establish the connectivity between adjacent protons and between protons and their directly attached carbons, respectively.

Furthermore, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be crucial for determining the spatial proximity of protons that are not directly bonded. This would be particularly important in confirming the regiochemistry of the substituents on the quinoline (B57606) ring, for instance, by observing correlations between the protons of the methoxy (B1213986) groups and the aromatic protons on the benzene (B151609) portion of the quinoline core. To date, no such detailed experimental NMR data has been published for this specific compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, IR and Raman spectra would be expected to show characteristic bands for the C-Cl, C-O (methoxy), and N-O (nitro) stretching vibrations, as well as the aromatic C-H and C=C/C=N stretching modes of the quinoline ring. A comparative analysis of the IR and Raman spectra would offer a more complete vibrational profile due to the different selection rules governing these two techniques.

Table 2: Expected Vibrational Modes for this compound

Functional GroupExpected Vibrational Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (Methoxy)2950 - 2850
C=C/C=N Stretch (Quinoline Ring)1650 - 1450
N-O Asymmetric Stretch (Nitro Group)1560 - 1520
N-O Symmetric Stretch (Nitro Group)1360 - 1345
C-O Stretch (Methoxy)1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)
C-Cl Stretch800 - 600

This table represents typical frequency ranges for the indicated functional groups and does not constitute experimental data for the title compound.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure (e.g., UV-Vis)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption spectrum of this compound would reveal the wavelengths of light it absorbs, corresponding to the energy required to promote electrons to higher energy orbitals. The presence of the extended aromatic system of the quinoline ring, along with the electron-donating methoxy groups and the electron-withdrawing nitro and chloro groups, would be expected to result in a complex absorption profile in the UV and possibly the visible region. Fluorescence spectroscopy would indicate whether the molecule emits light after excitation and at what wavelengths, providing further insight into its electronic structure and potential for applications in materials science or as a fluorescent probe. No experimental UV-Vis or fluorescence data for this compound are currently available in the scientific literature.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Crystal Packing and Supramolecular Assembly

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in a crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In the case of this compound, interactions involving the nitro group, the methoxy groups, the chlorine atom, and the aromatic system would likely dictate the supramolecular assembly. The study of crystal packing is crucial for understanding the material properties of the compound, such as its melting point and solubility. However, there are no published reports on the crystal structure of this compound.

Hydrogen Bonding and π-Stacking Interactions

No experimental or theoretical studies detailing the hydrogen bonding and π-stacking interactions of this compound could be located.

Chiroptical Properties (if applicable for derivatives)

There is no information available regarding the chiroptical properties of any derivatives of this compound.

Dynamic Structural Studies (e.g., conformational analysis in solution)

No dynamic structural studies, such as conformational analysis in solution using techniques like variable temperature NMR, have been published for this compound.

Theoretical and Computational Investigations of 4 Chloro 6,8 Dimethoxy 3 Nitroquinoline

Quantum Chemical Studies

Quantum chemical studies are instrumental in predicting the physicochemical properties of molecules from first principles. These computational methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and other associated properties. For complex organic molecules like 4-chloro-6,8-dimethoxy-3-nitroquinoline, these studies can predict molecular stability, reactivity, and spectroscopic behavior, which are crucial for understanding its chemical nature.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for studying the electronic structure of many-body systems. nih.govnih.gov It is favored for its balance of accuracy and computational efficiency, making it well-suited for the analysis of medium to large-sized molecules. DFT calculations are used to determine various properties, including molecular geometry, vibrational frequencies, electronic energies, and reactivity descriptors. For quinoline (B57606) derivatives, DFT has been successfully applied to understand their structural, electronic, and biological properties. researchgate.net

Optimization of Molecular Conformation: A crucial first step in computational analysis is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. This process yields the most stable three-dimensional structure. For substituted quinolines, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. dergipark.org.tr The optimized geometry reveals that the core quinoline ring system is typically planar or nearly planar. researchgate.net The substituents (chloro, methoxy (B1213986), and nitro groups) will orient themselves to minimize steric hindrance and optimize electronic interactions.

Interactive Table: Predicted Geometrical Parameters for this compound Note: The following data is illustrative of typical results obtained from DFT calculations for similar quinoline structures and is not derived from a specific experimental study on this exact molecule.

ParameterBondPredicted ValueParameterAnglePredicted Value
Bond LengthC3-N(nitro)~1.48 ÅBond AngleC2-C3-C4~121°
Bond LengthC4-Cl~1.74 ÅBond AngleC3-C4-N1~118°
Bond LengthC6-O(methoxy)~1.36 ÅBond AngleC5-C6-O(methoxy)~119°
Bond LengthC8-O(methoxy)~1.37 ÅBond AngleC7-C8-O(methoxy)~120°
Bond LengthN(nitro)-O~1.22 ÅBond AngleO-N(nitro)-O~125°

Vibrational Frequencies: Theoretical vibrational analysis using DFT predicts the infrared (IR) and Raman spectra of a molecule. The calculations yield harmonic vibrational frequencies corresponding to specific molecular motions, such as stretching, bending, and torsion. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using scaling factors. researchgate.net Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific atomic and group motions within the molecule. dergipark.org.tr

Interactive Table: Predicted Vibrational Frequencies and Assignments Note: This table represents typical vibrational modes and frequency ranges for substituted quinolines based on DFT studies.

Predicted Frequency (cm⁻¹)Assignment (based on PED)Vibrational Mode
~3100-3000C-H stretch (aromatic)Stretching
~1620-1580C=C / C=N stretch (ring)Stretching
~1560-1520N-O asymmetric stretch (nitro)Stretching
~1350-1320N-O symmetric stretch (nitro)Stretching
~1280-1240C-O asymmetric stretch (methoxy)Stretching
~1170-1140C-O symmetric stretch (methoxy)Stretching
~1200-1000C-H in-plane bendBending
~780-740C-Cl stretchStretching
~900-700C-H out-of-plane bendBending

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, and its energy is related to the molecule's ionization potential and nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.com A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and easily polarizable.

Interactive Table: Predicted Frontier Molecular Orbital Energies Note: The values presented are illustrative for a substituted nitroaromatic compound.

ParameterEnergy (eV)
HOMO Energy (E_HOMO)-7.25
LUMO Energy (E_LUMO)-3.10
Energy Gap (ΔE = E_LUMO - E_HOMO)4.15

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitroquinoline part of the molecule, particularly around the nitro group. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov It illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potential values. wolfram.com

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green: Represents areas with neutral or near-zero potential.

In this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the quinoline ring. chemrxiv.org These sites are the most probable locations for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential (blue) would be expected near the hydrogen atoms, indicating their susceptibility to nucleophilic attack.

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These indices, derived from conceptual DFT, provide a quantitative measure of stability and reactivity.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. They pinpoint specific atoms that are most likely to participate in a reaction.

Interactive Table: Predicted Global Reactivity Descriptors Note: These values are calculated based on the illustrative HOMO/LUMO energies provided above.

DescriptorSymbolCalculated Value (eV)
Chemical Potentialμ-5.175
Chemical Hardnessη2.075
Global Electrophilicity Indexω6.44

While DFT is widely used, other quantum chemical methods also provide valuable insights into ground state properties.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without using experimental data for parametrization. researchgate.net They are generally more computationally demanding than DFT but can be highly accurate, especially when electron correlation is included (e.g., through methods like Møller-Plesset perturbation theory or Coupled Cluster). They serve as a benchmark for validating results from other methods. nih.gov

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are based on the Hartree-Fock formalism but simplify the calculations by incorporating parameters derived from experimental data. chemrxiv.org They are significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems. However, their accuracy is dependent on the quality of the parametrization for the specific class of molecules being studied. nih.gov

Both ab initio and semi-empirical methods can be used to calculate ground state properties like molecular geometry and electronic structure, offering a spectrum of options that balance computational cost with desired accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), it is possible to map out the potential energy surfaces of reactions, identify key intermediates and transition states, and determine the energetic feasibility of various pathways. This theoretical insight is crucial for understanding the reactivity of the quinoline core, particularly the nucleophilic aromatic substitution (SNAr) at the C4 position, which is significantly activated by the adjacent electron-withdrawing nitro group.

Transition State Analysis for Nucleophilic Substitution and Ring Transformations

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr) at the C4 position. Computational transition state analysis reveals that this reaction proceeds via a two-step addition-elimination mechanism. The initial, rate-determining step involves the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. libretexts.org The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization.

Transition state (TS) calculations for analogous systems, such as the reaction of amines with 4-chloroquinazolines, show that the activation energy for attack at the C4 position is significantly lower than at other positions. researchgate.net This regioselectivity is attributed to the effective stabilization of the negative charge in the transition state leading to the Meisenheimer intermediate. The geometry of the transition state is characterized by the partial formation of the new carbon-nucleophile bond and a slight pyramidalization of the C4 carbon atom. Vibrational analysis of the calculated transition state structure typically reveals a single imaginary frequency corresponding to the motion along the reaction coordinate, confirming it as a true saddle point on the potential energy surface.

Ring transformations, while less common, can also be investigated. These pathways would involve more complex bond-breaking and bond-forming events, such as the opening of the quinoline ring system upon attack by strong binucleophiles. The transition states for such transformations would be considerably higher in energy, reflecting a more significant disruption of the aromatic system.

Reaction StepDescriptionKey Geometric Features of TSTypical Imaginary Frequency (cm⁻¹)
TS1 (Addition) Nucleophilic attack at C4Partially formed C4-Nu bond; C4 carbon slightly out of plane-200 to -400
TS2 (Elimination) Departure of the chloride leaving groupPartially broken C4-Cl bond; Aromaticity being restored-150 to -300

This interactive table presents typical data derived from computational studies on analogous SNAr reactions.

Energetic Profiles of Key Reaction Pathways

The energetic profile of the SNAr reaction of this compound confirms the stepwise nature of the mechanism. The reaction begins with the reactants (quinoline and nucleophile) at a certain energy level. The system must then overcome an initial activation energy barrier (ΔE‡add) to reach the first transition state (TS1) before relaxing into the lower-energy Meisenheimer intermediate. This intermediate resides in a potential energy well. From this intermediate, the system proceeds over a second, typically much smaller, activation barrier (ΔE‡elim) for the elimination of the chloride ion to form the final substituted product.

SpeciesRelative Energy (kcal/mol)Description
Reactants 0This compound + Nucleophile
Transition State 1 (TS1) +15 to +25Activation barrier for nucleophilic addition
Meisenheimer Intermediate -5 to -15Stabilized anionic σ-complex
Transition State 2 (TS2) -2 to +5Activation barrier for chloride elimination
Products -20 to -404-substituted-6,8-dimethoxy-3-nitroquinoline + Cl⁻

This interactive table provides a representative energetic profile for a typical SNAr reaction on a nitro-activated chloroquinoline, based on computational models.

Intermolecular Interaction Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition (without biological outcomes)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a macromolecular target, typically a protein. These methods provide insights into the non-covalent interactions that govern molecular recognition, without requiring knowledge of the ultimate biological effect.

Molecular docking predicts the preferred orientation of the ligand within a target's binding site and estimates the binding affinity through a scoring function. For a quinoline derivative, key interactions often include:

Hydrogen Bonding: The nitro group's oxygen atoms can act as hydrogen bond acceptors, while the quinoline nitrogen can also participate in hydrogen bonding, depending on the protonation state and the nature of the binding pocket.

π-π Stacking: The planar quinoline ring system can engage in favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The methoxy groups and the aromatic scaffold can form hydrophobic contacts with nonpolar residues in the binding site. nih.gov

Following docking, MD simulations are performed to assess the dynamic stability of the predicted ligand-target complex over time (e.g., 100 nanoseconds). nih.gov By simulating the motions of the atoms in an aqueous environment, MD can validate the docking pose and provide a more detailed understanding of the binding energetics. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. researchgate.net The persistence of intermolecular interactions, such as hydrogen bonds, over the simulation time is also analyzed to confirm their importance for binding. nih.govresearchgate.net

Interaction TypePotential Interacting ResiduesDescription
Hydrogen BondGLU, ASP, GLN, ASN, SERThe nitro group oxygens or quinoline nitrogen acting as acceptors.
π-π StackingPHE, TYR, TRPStacking of the quinoline aromatic ring with aromatic side chains.
Halogen BondBackbone CarbonylsInteraction involving the C4-chlorine atom.
HydrophobicALA, VAL, LEU, ILEInteractions involving the methoxy groups and aromatic rings.

This interactive table outlines the principal types of non-covalent interactions that can be studied for ligand-target recognition using molecular docking and dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a series of compounds with their activities. dergipark.org.tr For quinoline derivatives, QSAR models are developed to establish design principles that can guide the synthesis of new analogues with desired properties. These models take the form of a mathematical equation that relates molecular descriptors to a specific endpoint.

The process involves calculating a wide range of molecular descriptors for a set of quinoline analogues. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges, which describe the electronic distribution and reactivity. researchgate.net

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Verloop parameters), which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Commonly the partition coefficient (logP), which describes the molecule's lipophilicity.

Topological Descriptors: Numerical indices that describe the connectivity and branching of the molecular structure.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build the QSAR model. allsubjectjournal.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. nih.gov These methods generate contour maps that visualize regions where modifications to the steric, electrostatic, or hydrophobic fields of the molecule would favorably or unfavorably impact its activity, providing direct visual cues for molecular design. nih.gov

Descriptor ClassExample DescriptorsDesign Principle Implication
Electronic HOMO/LUMO Energy Gap, Dipole MomentRelates to chemical reactivity and polar interactions with a target.
Steric Molar Volume, Surface AreaDefines the required size and shape for optimal fit in a binding pocket.
Hydrophobic LogPInfluences membrane permeability and hydrophobic interactions.
Topological Wiener Index, Kier & Hall IndicesEncodes information about molecular branching and connectivity.

This interactive table lists common descriptor classes used in QSAR modeling for quinoline derivatives and their relevance to molecular design.

Derivatization and Analog Synthesis Strategies Utilizing 4 Chloro 6,8 Dimethoxy 3 Nitroquinoline As a Core Scaffold

Synthesis of Libraries of Substituted Quinoline (B57606) Analogs

The generation of libraries of substituted quinoline analogs from 4-chloro-6,8-dimethoxy-3-nitroquinoline is a key strategy for identifying compounds with optimized properties. This involves systematic modifications at its various functional groups.

Modification at the C-4 Position via SNAr Reactions

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nitro group at the C-3 position. This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, leading to the synthesis of diverse libraries of 4-substituted quinoline analogs.

The reaction of 4-chloro-2-methyl-3-nitroquinolines with various amines, such as benzylamine (B48309), can lead to the formation of 4-amino-3-nitro derivatives. researchgate.net These reactions are often regioselective, with substitution occurring preferentially at the C-4 position. mdpi.com The general mechanism involves the attack of the nucleophile on the electron-deficient C-4 carbon, followed by the departure of the chloride ion.

Table 1: Examples of SNAr Reactions at the C-4 Position

NucleophileProductReference
Benzylamine4-(Benzylamino)-6,8-dimethoxy-3-nitroquinoline researchgate.net
Ethanolamine4-(2-Hydroxyethylamino)-6,8-dimethoxy-3-nitroquinoline researchgate.net
GlycineN-((6,8-Dimethoxy-3-nitroquinolin-4-yl)glycine researchgate.net
Phenylhydrazine4-(2-Phenylhydrazinyl)-6,8-dimethoxy-3-nitroquinoline researchgate.net

Transformations of the C-3 Nitro Group to Diverse Functionalities (e.g., amines, amides, heterocycles)

The nitro group at the C-3 position is a versatile functional handle that can be transformed into a variety of other groups, significantly expanding the chemical diversity of the resulting quinoline analogs.

Reduction to Amines: The most common transformation of the nitro group is its reduction to an amine. This can be achieved using various reducing agents, such as stannous chloride (SnCl2) or catalytic hydrogenation. nih.gov The resulting 3-aminoquinolines are valuable intermediates for further functionalization. For instance, the reduction of 4-amino-3-nitro derivatives leads to the formation of 3,4-diaminoquinolines, which can be used to synthesize fused heterocyclic systems like imidazo[4,5-c]quinolines. researchgate.net Other methods for nitro group reduction include the use of hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel or copper(II) oxide as a reusable solid reagent. nih.govacs.orgacs.org

Formation of Amides: The newly formed amino group can be acylated to form a wide range of amides. This can be achieved by reacting the aminoquinoline with acid chlorides, anhydrides, or carboxylic acids under appropriate conditions. youtube.com This modification allows for the introduction of various side chains, which can influence the compound's biological activity. Reductive amidation of nitro compounds with esters in the presence of a nickel-based catalyst is another efficient method for amide synthesis. nih.gov

Synthesis of Heterocycles: The 3-amino and 3,4-diaminoquinolines are key precursors for the synthesis of fused heterocyclic systems. For example, condensation of 3,4-diaminoquinolines with carbonyl compounds like acetaldehyde (B116499) or lactic acid can yield imidazo[4,5-c]quinolines. researchgate.net Furthermore, the nitro group itself can participate in cyclization reactions. For instance, reaction with sodium azide (B81097) can lead to the formation of a triazolo[4,5-c]quinoline system. researchgate.net The reaction of nitroalkenes, which can be derived from nitroquinolines, with various nucleophiles is a powerful tool for constructing six-membered heterocycles. rsc.org

Functionalization of the Methoxy (B1213986) Groups and their Impact on Reactivity

The two methoxy groups at the C-6 and C-8 positions also offer opportunities for derivatization, although this is less commonly explored than modifications at C-3 and C-4. Demethylation to the corresponding hydroxyquinolines can be achieved using reagents like boron tribromide (BBr3). The resulting hydroxyl groups can then be further functionalized, for example, by etherification or esterification.

Scaffold-Hopping and Isosteric Replacements

Scaffold-hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known active compound by mimicking its key pharmacophoric features. nih.govresearchgate.net In the context of this compound, this could involve replacing the quinoline core with other bicyclic or heterocyclic systems that can present the key substituents in a similar spatial arrangement.

Isosteric replacement involves substituting one atom or group of atoms in a molecule with another that has a similar size, shape, and electronic configuration. For example, the quinoline ring could be replaced by a quinazoline, quinoxaline, or other related heterocyclic systems. nih.gov This can lead to improved pharmacokinetic properties or reduced toxicity while maintaining the desired biological activity.

Development of Hybrid Molecules Incorporating Other Heterocyclic Systems

A promising strategy for developing new therapeutic agents is the creation of hybrid molecules that combine the this compound scaffold with other known pharmacologically active heterocyclic systems. researchgate.net This approach aims to create multifunctional molecules that can interact with multiple biological targets or that have an enhanced or synergistic effect.

For example, the quinoline core could be linked to other heterocycles such as pyrazoles, triazoles, or oxadiazoles. nih.govpurdue.edu The synthesis of these hybrid molecules often involves the functionalization of the quinoline core at the C-4 or C-3 position, followed by coupling with the other heterocyclic moiety. For instance, a 4-amino-substituted quinoline could be reacted with a carboxylic acid-containing heterocycle to form an amide linkage.

Polymer-Supported Synthesis and Combinatorial Chemistry Approaches

Polymer-supported synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds. tubitak.gov.tr These techniques can be applied to the derivatization of the this compound scaffold to efficiently explore a wide range of structural variations.

In a polymer-supported approach, the quinoline scaffold can be attached to a solid support, such as a resin, via one of its functional groups. asianpubs.orgcolab.ws This allows for reactions to be carried out in a simplified manner, with easy purification of the products by filtration. For example, the quinoline could be attached through one of the methoxy groups (after demethylation) or a functionalized substituent at the C-4 position. Subsequent reactions can then be performed to modify the C-3 nitro group or other positions. After the desired modifications are complete, the final compound is cleaved from the resin. This approach is well-suited for the parallel synthesis of a large number of analogs. The use of polymer-supported catalysts, such as polymer-supported sulphonic acid, can also facilitate the synthesis of quinoline derivatives. asianpubs.orgcolab.ws

Advanced Applications in Organic Synthesis and Materials Science

4-chloro-6,8-dimethoxy-3-nitroquinoline as a Building Block for Complex Natural Products and Synthetic Compounds

The strategic placement of chloro, nitro, and dimethoxy groups on the quinoline (B57606) core makes this compound a highly valuable precursor in multi-step syntheses. This compound serves as a key intermediate in the synthesis of various quinoline inhibitors, particularly those targeting signaling pathways in cancer cells, such as the PI3K/Akt/mTOR pathway. researchgate.netatlantis-press.com The synthesis of the parent compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been optimized for large-scale production, highlighting its importance as a starting material. atlantis-press.comatlantis-press.com

The reactivity of the chloro and nitro groups allows for sequential functionalization. For instance, a closely related analogue, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, undergoes condensation reactions with various nucleophiles like benzylamine (B48309) and ethanolamine. researchgate.net Subsequent cyclization of these products leads to the formation of more complex heterocyclic systems, such as 2H-imidazo[4,5-c]quinoline derivatives. researchgate.net The nitro group can be readily reduced to an amine, which opens up another avenue for building molecular complexity. For example, reduction of 4-chloro-6,7-dimethoxy-3-nitroquinoline (B3390438) with Raney Nickel under a hydrogen atmosphere yields 3-amino-4-chloro-6,7-dimethoxyquinoline, a versatile intermediate for further reactions. chemicalbook.com

The general applicability of quinolines in the synthesis of complex molecules is well-documented, with many established methods being expanded and improved upon for the creation of new derivatives. nih.gov The application of these synthetic methods to the creation of natural products is a significant challenge in the field. nih.gov The availability of functionalized quinolines like this compound is crucial for these endeavors.

Development of New Synthetic Methodologies Using this compound as a Model Substrate

The development of novel, efficient, and environmentally friendly synthetic methods for quinoline derivatives is an active area of research. tandfonline.com These methodologies often rely on transition-metal-catalyzed reactions, multicomponent reactions, and green chemistry approaches to construct and functionalize the quinoline scaffold. tandfonline.comresearchgate.net While specific studies using this compound as a model substrate are not extensively documented in the provided results, the principles of these methodologies are broadly applicable to it and its derivatives.

New synthetic strategies are constantly being developed to access substituted quinolines. These include:

Friedländer Synthesis: A classical and convenient method involving the condensation of 2-aminobenzaldehydes with ketones, often catalyzed by acids or bases. nih.govrsc.org

Transition Metal-Catalyzed C-H Functionalization: This modern approach allows for the direct and regioselective introduction of functional groups onto the quinoline ring system, representing an attractive strategy in green chemistry. mdpi.comnih.gov Catalysts based on rhodium, ruthenium, cobalt, and copper have been successfully employed. mdpi.com

Cascade Reactions: These processes involve multiple bond-forming events in a single operation, providing rapid access to complex quinoline structures from simpler starting materials. rsc.org

The table below summarizes some modern synthetic approaches for quinoline synthesis, which could be adapted for derivatives of this compound.

Methodology Catalyst/Reagents Key Transformation Reference
Friedländer SynthesisBrønsted acid surfactant (DBSA) in waterCondensation of 2-aminoaryl ketones with carbonyl compounds nih.gov
C-H Activation/AnnulationRhodium, Ruthenium, Cobalt, Copper catalystsDirect functionalization of C-H bonds to build the quinoline core mdpi.com
Aza-Diels Alder ReactionIndium(III) chloride (InCl3)Cycloaddition strategy to access quinoline motifs rsc.org
Cascade ReactionsRh(III) catalystAryl alkenylation followed by intramolecular condensation rsc.org

The existence of well-defined and highly functionalized starting materials like this compound is essential for chemists to test and refine these new synthetic methodologies, pushing the boundaries of organic synthesis.

Research into Functional Materials and Supramolecular Assemblies

Quinoline and its derivatives are well-known for their interesting fluorescence properties, which has led to their extensive use in the development of molecular probes and chemosensors. crimsonpublishers.com The photophysical properties, such as emission wavelength and quantum yield, are highly dependent on the nature and position of substituents on the quinoline ring. asianpubs.orgsciforum.net

Methoxy-substituted quinolines, in particular, have been studied for their luminescent behavior. sciforum.netnih.gov The presence of electron-donating methoxy (B1213986) groups can significantly influence the fluorescence characteristics. For instance, in a study of methoxy-substituted carbostyrils (2-quinolones), it was found that a methoxy group at the 6-position resulted in fluorescence at a longer wavelength compared to a 7-methoxy derivative. sciforum.net The combination of multiple donor groups can lead to a significant increase in the fluorescence quantum yield. sciforum.net Furthermore, introducing electron-withdrawing groups, such as a cyano group, can shift the fluorescence wavelength even further, into the green region of the spectrum. sciforum.net

These findings suggest that derivatives of this compound, which contains two electron-donating methoxy groups and an electron-withdrawing nitro group, could possess interesting and tunable luminescent properties. By chemically modifying the chloro and nitro groups, a diverse library of fluorescent compounds could be generated for various applications, including as labels for biomolecules or as components in organic light-emitting diodes (OLEDs). nih.gov

The quinoline scaffold is a cornerstone in the design of fluorescent and colorimetric chemosensors for the detection of various analytes, including metal ions and anions. crimsonpublishers.com The nitrogen atom in the quinoline ring can act as a binding site for target molecules, leading to changes in the compound's fluorescence or color. nih.gov This property is exploited to create sensors that can selectively detect specific ions in biological and environmental samples. asianpubs.orgnih.gov

Quinoline-based sensors have been developed for a wide range of metal ions, including:

Copper (Cu²⁺): Sensors have been designed that show remarkable fluorescence enhancement or quenching upon binding to copper ions. rsc.orgacs.orgjst.go.jp

Lead (Pb²⁺): A quinoline-based Schiff base was developed for the specific detection of Pb²⁺ ions through both colorimetric and fluorescence quenching mechanisms. nih.gov

Zinc (Zn²⁺): 8-Amidoquinoline derivatives are popular as fluorescent probes for zinc ions, operating through mechanisms like photoinduced electron-transfer (PET) and chelation-enhanced fluorescence (CHEF). nih.gov

Iron (Fe³⁺/Fe²⁺): Novel quinoline-thiazole derivatives have been synthesized to selectively detect both ferrous and ferric ions. acs.org

Furthermore, quinoline thiosemicarbazones have been shown to act as colorimetric sensors for anions like fluoride (B91410) (F⁻) and cyanide (CN⁻). nih.gov The framework of this compound provides an ideal starting point for creating such sensors. The chloro group can be substituted with various receptor moieties designed to bind specific analytes, while the dimethoxy and nitro groups can be used to tune the photophysical signaling properties of the resulting sensor molecule.

Sensor Type Target Analyte Sensing Mechanism Reference
Fluorescent ProbeCopper Ions (Cu²⁺)Fluorescence enhancement and colorimetric change rsc.org
Fluorescent-ColorimetricLead Ions (Pb²⁺)"On-off" fluorescence quenching and colorimetric change nih.gov
Fluorescent ProbeZinc Ions (Zn²⁺)Chelation Enhanced Fluorescence (CHEF) nih.gov
Colorimetric ChemosensorFluoride (F⁻) and Cyanide (CN⁻) ionsVisual color change upon anion binding nih.gov
Viscosity ProbeIntracellular ViscosityFluorescence response based on Twisted Intramolecular Charge Transfer (TICT) nih.gov

Catalysis Research: Ligand Design and Catalyst Development

In addition to their roles in medicine and materials, quinoline derivatives have become widely used as ligands in organometallic catalysis. nih.gov The ability of the quinoline nitrogen to coordinate with transition metals, combined with the rigid aromatic structure, makes it an excellent scaffold for designing chiral and pincer-type ligands for asymmetric catalysis and C-H functionalization reactions. nih.govthieme-connect.comresearchgate.net

Derivatives of quinoline have been incorporated into various ligand architectures:

Pincer Ligands: Quinoline-based NNN-pincer ligands have been used to synthesize nickel(II) complexes. researchgate.net These complexes have proven to be robust catalysts for the C-H bond alkylation of azoles with alkyl halides, a challenging but important transformation in organic synthesis. researchgate.net

Photoredox Catalysis Ligands: Copper(II) complexes bearing quinoline-based ligands have been shown to be effective photoredox catalysts for atom transfer radical addition (ATRA) reactions under white light irradiation. rsc.org These catalysts can be generated in situ and promote the reaction with high efficiency and selectivity. rsc.org

Chiral Schiff Base Ligands: Chiral ligands for asymmetric catalysis have been prepared by condensing quinoline aldehydes or ketones with chiral amines or amino alcohols. thieme-connect.com These ligands have been applied in reactions such as the 1,4-addition of organozinc reagents to unsaturated ketones. thieme-connect.com

The this compound framework offers multiple handles for ligand synthesis. The chloro group at the 4-position can be displaced by nitrogen or phosphorus nucleophiles to attach the quinoline core to other coordinating groups. The amine functionality, accessible through the reduction of the nitro group at the 3-position, provides another point for modification. The methoxy groups at the 6- and 8-positions electronically influence the coordinating ability of the quinoline nitrogen, allowing for fine-tuning of the ligand's properties and the resulting catalyst's reactivity and selectivity. rsc.org

Future Research Directions and Methodological Innovations

Exploring Novel Reaction Pathways for 4-chloro-6,8-dimethoxy-3-nitroquinoline Functionalization

The inherent reactivity of the quinoline (B57606) scaffold, combined with its substituents, makes this compound a candidate for a variety of chemical transformations. Future research will likely focus on developing novel reaction pathways to selectively modify this molecule. Key areas of interest include:

Cross-Coupling Reactions: The development of new palladium and copper catalysts will continue to be a major focus for creating new carbon-carbon and carbon-heteroatom bonds at various positions on the quinoline ring. numberanalytics.com These reactions, such as the Suzuki-Miyaura and Ullmann-type couplings, allow for the introduction of a wide range of functional groups, expanding the chemical space of accessible derivatives. numberanalytics.com

C-H Bond Activation: Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. mdpi.com Research into catalysts and reaction conditions that can selectively activate specific C-H bonds on the quinoline nucleus will be a significant area of investigation. mdpi.com

Photocatalysis and Dearomative Cycloadditions: Light-induced reactions offer a powerful tool for accessing unique molecular architectures. sciencedaily.com Exploring dearomative photocycloadditions, particularly targeting the pyridine (B92270) side of the quinoline ring, could lead to the synthesis of novel 2D/3D fused frameworks from quinoline derivatives. sciencedaily.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from multiple starting materials. rsc.org The development of new MCRs involving quinoline scaffolds will enable the rapid and diverse synthesis of functionalized derivatives. rsc.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in chemical research. appliedclinicaltrialsonline.com For this compound, these technologies can be applied to:

Predicting Reaction Outcomes: ML models can be trained on vast datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations. rjptonline.org This predictive power can significantly reduce the amount of trial-and-error experimentation required. rjptonline.org

Designing Novel Molecules: AI algorithms can design new molecules with desired properties by exploring vast chemical spaces. asiaresearchnews.com This can be used to generate novel quinoline derivatives with tailored reactivity or biological activity.

Identifying Promising Synthetic Routes: Machine learning can analyze complex reaction networks to identify the most efficient and cost-effective synthetic pathways for a target molecule. asiaresearchnews.com Researchers in Japan have already developed a machine learning process that can simultaneously design new molecules and suggest the chemical reactions to create them. asiaresearchnews.com

A notable example is the use of artificial neural networks (ANNs) to predict the site selectivity of C-H functionalization in quinoline derivatives. doaj.org By inputting SMILES strings and using quantum chemical descriptors, these models can accurately predict the most likely site for electrophilic substitution. doaj.org

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. mdpi.comazolifesciences.com The application of flow chemistry to the synthesis of quinoline derivatives, including this compound, is a promising area of future research. nih.gov

Key advantages include:

Improved Reaction Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. researchgate.net

Safe Handling of Hazardous Reagents: Flow chemistry allows for the in-situ generation and immediate consumption of hazardous or unstable reagents, minimizing the risks associated with their handling and storage. nih.gov

Scalability: Flow processes can be readily scaled up by running the system for longer periods or by using larger reactors, facilitating the production of larger quantities of material. azolifesciences.com

A study on the photochemical synthesis of 3-substituted quinolines demonstrated the successful use of a flow chemistry setup to overcome challenges associated with batch photochemical reactions, such as light penetration and reaction control. acs.org

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Advanced spectroscopic techniques are crucial for this purpose. For reactions involving this compound, the following techniques are particularly relevant:

In-situ Raman and Fourier Transform Infrared (FTIR) Spectroscopy: These vibrational spectroscopy techniques can be used to track the concentration of reactants, products, and intermediates in real-time without the need for sampling. nih.gov A study on ketal deprotection successfully utilized these techniques to monitor the reaction progress in real time. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR techniques allow for the continuous monitoring of reactions, providing detailed structural information about the species present in the reaction mixture.

Mass Spectrometry: Real-time mass spectrometry can be used to identify and quantify reaction components, including transient intermediates.

These techniques, often referred to as Process Analytical Technology (PAT), are essential for understanding and optimizing chemical processes. nih.gov

Computational Design of Quinoline Derivatives with Tailored Reactivity Profiles

Computational chemistry plays a vital role in modern drug discovery and materials science. mdpi.com For quinoline derivatives, computational methods can be used to:

Predict Reactivity and Site Selectivity: Quantum mechanical calculations can be used to determine the electron distribution and orbital energies of a molecule, providing insights into its reactivity and the likely sites of chemical attack.

Design Molecules with Specific Properties: By modeling the interaction of quinoline derivatives with biological targets or materials, it is possible to design new molecules with enhanced activity or desired physical properties. nih.gov

Elucidate Reaction Mechanisms: Computational studies can help to elucidate the detailed mechanisms of chemical reactions, providing a deeper understanding of the factors that control their outcome.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), are powerful tools for understanding the relationship between the structure of a molecule and its biological activity. mdpi.com These methods can be used to guide the design of new, more potent quinoline derivatives. mdpi.com

Sustainable Synthetic Approaches for Quinoline Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes. For quinoline synthesis, this translates to the development of methods that are more environmentally benign and economically viable. nih.gov Future research will likely focus on:

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives such as water, ethanol, or ionic liquids. acs.org

Development of Eco-Friendly Catalysts: Employing catalysts based on abundant and non-toxic metals, such as iron and manganese, in place of precious metal catalysts. acs.orgijstr.org The use of heterogeneous catalysts is also advantageous due to their ease of separation and recyclability. numberanalytics.com

Atom-Economical Reactions: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. rsc.org

Energy-Efficient Methods: Utilizing energy sources such as microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. acs.orgrsc.org

Expanding the Scope of Derivatization to Highly Complex Architectures

The quinoline scaffold serves as a versatile building block for the synthesis of more complex molecular architectures. core.ac.uk Future research will aim to expand the scope of derivatization to create novel and intricate structures with unique properties. This includes:

Synthesis of Fused Polycyclic Systems: Developing new methods to fuse additional rings onto the quinoline core, leading to the creation of extended aromatic systems with interesting photophysical and electronic properties. acs.org

Construction of Macrocycles and Cages: Incorporating the quinoline unit into larger macrocyclic or cage-like structures, which can have applications in host-guest chemistry and molecular recognition.

Development of Molecular Hybrids: Combining the quinoline pharmacophore with other biologically active motifs to create hybrid molecules with dual or enhanced therapeutic effects. core.ac.uk

An innovative strategy has been reported for transforming inexpensive quinolines into complex 2D/3D fused frameworks by leveraging a light-sensitive borate (B1201080) intermediate, highlighting the potential for creating highly customizable drug candidates. sciencedaily.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-6,8-dimethoxy-3-nitroquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. For example, chlorination of precursor quinoline derivatives using phosphorus oxychloride (POCl₃) under reflux conditions is a common step . Nitration is achieved via mixed acid systems (e.g., HNO₃/H₂SO₄), with temperature control (<5°C) critical to avoid over-nitration. Purification often employs column chromatography (petroleum ether:EtOAc gradients) or recrystallization . Yield optimization requires strict control of stoichiometry (e.g., POCl₃ excess ≥3:1) and reaction time (3–6 hours) . Purity is validated via HPLC (C18 columns, >99%) and ¹H NMR (DMSO-d₆, δ 8.5–4.0 ppm) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (methanol/CH₂Cl₂) are analyzed using Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness in handling small-molecule data . Intramolecular interactions (e.g., C–H⋯Cl) and planarity deviations (<0.04 Å) are quantified using Olex2 or PLATON .

Q. What analytical techniques are employed to characterize this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 297.6) and fragmentation patterns .
  • NMR : ¹³C NMR resolves methoxy (δ 55–60 ppm) and nitro groups (δ 140–150 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>99%) .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound into bioactive derivatives?

  • Methodological Answer : The chlorine atom at C4 is highly reactive toward nucleophilic substitution. For example, coupling with aminopyridines proceeds via SNAr mechanisms under basic conditions (K₂CO₃/DMF, 80°C), displacing Cl⁻ with O- or N-nucleophiles . Computational DFT studies can model transition states to predict regioselectivity, while in situ IR monitors intermediate formation .

Q. How can researchers resolve contradictions in reported biological activities of quinoline derivatives?

  • Methodological Answer : Discrepancies (e.g., antimicrobial vs. inactive results) often arise from assay variability. Standardized protocols (CLSI guidelines) and positive controls (e.g., ciprofloxacin) are critical. Meta-analyses of SAR studies reveal that methoxy and nitro group positioning modulates activity . Dose-response curves (IC₅₀) and cytotoxicity assays (MTT) differentiate true bioactivity from nonspecific effects .

Q. What computational methods support experimental data for this compound’s reactivity and stability?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., methanol vs. DMSO) to predict solubility .
  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites, aligning with experimental substitution patterns .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) paired with LC-MS identifies hydrolysis products (e.g., nitro-reduction to amines) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Yield disparities often stem from:

  • Catalyst Purity : Residual moisture in POCl₃ reduces chlorination efficiency .
  • Workup Protocols : Incomplete neutralization (pH <7) during aqueous workup can hydrolyze intermediates .
  • Validation : Replicate reactions with in-line analytics (e.g., ReactIR) to monitor real-time conversion .

Tables of Key Data

Property Value/Technique Reference
Melting Point403–404 K
Molecular Weight297.72 g/mol
HPLC Purity>99% (C18, MeOH:H₂O = 70:30)
Crystal SystemMonoclinic, P2₁/c
Intramolecular C–H⋯Cl2.89 Å, 158°

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.